molecular formula C15H21ClN2O2 B2793563 N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride CAS No. 1274948-03-6

N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride

Cat. No.: B2793563
CAS No.: 1274948-03-6
M. Wt: 296.8
InChI Key: BGEJEOMHMFIWTC-VKNXXVMGSA-N
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Description

N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride typically involves the following steps:

    Formation of the Inden-1-amine Core: This can be achieved through a series of reactions starting from indene, involving nitration, reduction, and amination.

    Introduction of the Methoxyethyl Groups: The methoxyethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the imino group, converting it to an amine.

    Substitution: The compound may participate in nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Secondary amines.

    Substitution Products: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: : It may serve as a ligand in the study of enzyme interactions or receptor binding studies.

Industry: : The compound could be used in the manufacture of specialty chemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, altering their activity. The methoxyethyl groups could play a role in modulating the compound’s lipophilicity and, consequently, its ability to cross cell membranes.

Comparison with Similar Compounds

Similar compounds might include other substituted indenamines or methoxyethyl derivatives. Compared to these, N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride may offer unique properties such as enhanced stability, specific binding affinities, or improved pharmacokinetic profiles.

List of Similar Compounds

  • N-(2-Methoxyethyl)-inden-1-amine
  • 3-(2-Methoxyethylimino)inden-1-amine
  • N-(2-Methoxyethyl)-3-(2-methoxyethylimino)benzylamine

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c1-18-9-7-16-14-11-15(17-8-10-19-2)13-6-4-3-5-12(13)14;/h3-6,11,16H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDKSQSGHZUCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=NCCOC)C2=CC=CC=C21.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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